molecular formula C17H18N2O4 B2395832 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034558-52-4

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2395832
CAS No.: 2034558-52-4
M. Wt: 314.341
InChI Key: ZMZBLDRVPWIDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a propan-2-yl group and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes or ketones.

    Attachment of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring with a suitable propan-2-yl halide under basic conditions.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with 2,5-dioxopyrrolidine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Amine derivatives of the acetamide group.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzofuran moiety could play a role in binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(benzofuran-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

    N-(1-(benzofuran-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The propan-2-yl group may influence the compound’s lipophilicity and steric interactions, potentially affecting its reactivity and binding affinity.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(8-13-9-12-4-2-3-5-14(12)23-13)18-15(20)10-19-16(21)6-7-17(19)22/h2-5,9,11H,6-8,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZBLDRVPWIDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.